Compound X is a small-molecule inhibitor of factor Xa (FXa) []. FXa is a key enzyme involved in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, ultimately leading to blood clot formation. Compound X acts by directly binding to FXa and inhibiting its enzymatic activity [].
The primary chemical reaction discussed concerning Compound X is its synthesis [, ]. The reaction involves the formation of an amide bond between the amine group of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one hydrochloride and the carboxylic acid chloride group of 5-chlorothiophene-2-carbonyl chloride.
The provided abstracts mainly focus on the solubility of Compound X, specifically highlighting the higher solubility of its Modification II form []. This difference in solubility likely stems from variations in the crystal lattice arrangement within each modification, impacting its interaction with solvents. Further physical and chemical properties are not explicitly discussed.
Compound X is the subject of research for developing liquid, orally administrable pharmaceutical compositions [, ]. These compositions are investigated for their potential in preventing and treating thromboembolic diseases, which are conditions arising from abnormal blood clot formation. One study focuses on a specific pellet-layering process for preparing these compositions [], highlighting the importance of formulation techniques in optimizing drug delivery and efficacy.
The primary application of Compound X, as identified in the provided abstracts, is its potential use as an antithrombotic agent []. This application stems from its potent and selective FXa inhibitory activity, offering a potential therapeutic approach for preventing and treating thromboembolic diseases.
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 61512-77-4
CAS No.: